PF-05381941: A Dual Inhibitor of TAK1 and p38α for Inflammatory and Neoplastic Disorders
PF-05381941: A Dual Inhibitor of TAK1 and p38α for Inflammatory and Neoplastic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-05381941 is a potent small molecule inhibitor that demonstrates a dual inhibitory mechanism against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38α mitogen-activated protein kinase (MAPK). By targeting these two critical nodes in inflammatory and oncogenic signaling pathways, PF-05381941 presents a compelling therapeutic strategy for a range of human diseases, including rheumatoid arthritis and various cancers. This technical guide provides a comprehensive overview of the preclinical data available for PF-05381941, detailed representative experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.
Introduction
The convergence of inflammatory pathways and cellular stress responses is a hallmark of numerous pathological conditions. Two key kinases, TAK1 and p38α, are central to these processes. TAK1, a member of the MAP3K family, acts as a crucial upstream regulator of both the NF-κB and MAPK signaling cascades, responding to pro-inflammatory stimuli such as TNF-α and IL-1β.[1][2] Downstream, p38α MAPK is a critical transducer of cellular stress and inflammatory signals, regulating the production of a host of inflammatory mediators.[3][4] The simultaneous inhibition of both TAK1 and p38α offers a potentially synergistic approach to suppress aberrant inflammatory responses and tumor progression.[5][6]
PF-05381941 has emerged as a significant research tool for investigating the therapeutic potential of this dual inhibition strategy. Its ability to potently and concurrently block the activity of both kinases provides a unique opportunity to dissect the complex signaling networks they govern.
Quantitative Data
The following table summarizes the available quantitative data for PF-05381941 and related dual TAK1/p38α inhibitors. This data provides a comparative view of their biochemical and cellular potencies.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PF-05381941 | TAK1 | Biochemical | 156 | [7] |
| p38α | Biochemical | 186 | [7] | |
| LPS-stimulated TNF-α release (human PMN cells) | Cellular | 8 | [7] | |
| Takinib | TAK1 | Biochemical | ~9 | [8] |
| CIA Mouse Model (50 mg/kg) | In vivo | Significant reduction in clinical arthritic score | [9] | |
| HS-276 | TAK1 | Biochemical (Ki) | 2.5 | [10] |
| LPS-stimulated TNF-α (THP-1 cells) | Cellular | 11-fold reduction | [10] | |
| CIA Mouse Model (50 mg/kg) | In vivo | Significant attenuation of arthritic symptoms | [10] |
Signaling Pathways
The following diagrams illustrate the central roles of TAK1 and p38α in inflammatory and cancer signaling pathways, highlighting the points of intervention for PF-05381941.
Caption: TAK1 and p38α signaling in inflammation.
Caption: TAK1 and p38α signaling in cancer.
Experimental Protocols
Detailed experimental protocols for the characterization of PF-05381941 are not publicly available. Therefore, the following are representative protocols for the assessment of dual TAK1 and p38α inhibitors, based on established methodologies in the field.
Biochemical Kinase Inhibition Assay (Representative)
This protocol describes a radiometric filter binding assay to determine the in vitro inhibitory activity of a compound against TAK1 and p38α.
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Materials:
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Recombinant human TAK1/TAB1 complex
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Recombinant human p38α
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Myelin Basic Protein (MBP) as a generic substrate
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[γ-³³P]ATP
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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P81 phosphocellulose filter plates
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0.75% Phosphoric acid
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Microplate scintillation counter
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Procedure:
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Prepare serial dilutions of PF-05381941 in DMSO.
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In a 96-well plate, add the test compound, kinase (TAK1/TAB1 or p38α), and MBP substrate in kinase reaction buffer.
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Initiate the kinase reaction by adding [γ-³³P]ATP.
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Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
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Stop the reaction by adding phosphoric acid.
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Transfer the reaction mixture to a P81 phosphocellulose filter plate.
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Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
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Dry the plate and measure the radioactivity using a microplate scintillation counter.
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Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
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Caption: Biochemical kinase assay workflow.
Cellular Assay: Inhibition of LPS-stimulated TNF-α Release (Representative)
This protocol describes a method to assess the cellular potency of PF-05381941 by measuring its effect on TNF-α production in human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
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Materials:
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Human PBMCs or THP-1 cells
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RPMI-1640 medium supplemented with 10% FBS
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Lipopolysaccharide (LPS)
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PF-05381941
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Human TNF-α ELISA kit
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-
Procedure:
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Seed PBMCs or differentiated THP-1 cells in a 96-well plate.
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Pre-incubate the cells with various concentrations of PF-05381941 for 1 hour.
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Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
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Collect the cell culture supernatant.
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Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
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Calculate the percentage of inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.
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In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice (Representative)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a dual TAK1/p38α inhibitor in a mouse model of rheumatoid arthritis.
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Animals:
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DBA/1J mice
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-
Procedure:
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Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. Administer a booster immunization 21 days later.
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Treatment: Once arthritis is established (typically around day 25-28), randomize mice into treatment groups (vehicle control, PF-05381941 at various doses). Administer the compound daily via an appropriate route (e.g., oral gavage).
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Assessment: Monitor the mice regularly for clinical signs of arthritis, including paw swelling and clinical score. Body weight should also be recorded.
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Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
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Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines.
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Pharmacokinetics and Pharmacodynamics (Representative)
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for PF-05381941 are not publicly available. The following outlines a general approach for the PK/PD evaluation of a pyrrolotriazine-based kinase inhibitor.
Pharmacokinetic Studies
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In Vitro ADME:
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Metabolic Stability: Incubate the compound with liver microsomes from different species (e.g., mouse, rat, human) to determine its intrinsic clearance.
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Plasma Protein Binding: Determine the extent of binding to plasma proteins using methods like equilibrium dialysis.
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CYP450 Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory effect on major cytochrome P450 isoforms.
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In Vivo Pharmacokinetics:
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Administer the compound to rodents (e.g., mice, rats) via intravenous and oral routes.
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Collect blood samples at various time points.
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Analyze the plasma concentrations of the compound using LC-MS/MS.
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Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[11][12]
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Pharmacodynamic Studies
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Establish a relationship between the plasma concentration of the inhibitor and the in vivo inhibition of target phosphorylation (e.g., p-p38) in relevant tissues or surrogate tissues (e.g., PBMCs) from treated animals.
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Correlate the extent and duration of target inhibition with the observed efficacy in disease models.
Conclusion
PF-05381941 is a valuable pharmacological tool for probing the intertwined roles of TAK1 and p38α in health and disease. Its dual inhibitory activity provides a powerful means to suppress key inflammatory and oncogenic signaling pathways. While detailed preclinical and clinical data on PF-05381941 are limited in the public domain, the representative protocols and data for related compounds outlined in this guide provide a framework for its further investigation and development. The continued exploration of dual TAK1/p38α inhibitors like PF-05381941 holds significant promise for the development of novel therapeutics for a range of challenging diseases.
References
- 1. TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [benthamopen.com]
- 3. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 4. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 8. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of TAK1, with the selective inhibitor takinib, alleviates clinical manifestation of arthritis in CIA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. medchemexpress.com [medchemexpress.com]
